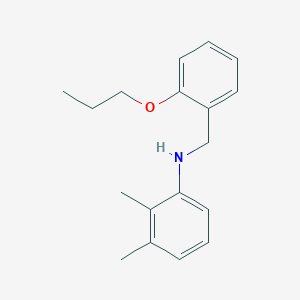

![molecular formula C24H35NO2 B1385483 N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-3-ethoxyaniline CAS No. 1040685-69-5](/img/structure/B1385483.png)

N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-3-ethoxyaniline

Overview

Description

“N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-3-ethoxyaniline” is a chemical compound with the molecular formula C24H35NO2 . The compound is used for proteomics research .

Molecular Structure Analysis

The InChI code for this compound is 1S/C26H39NO2/c1-19(2)18-29-22-12-10-21(11-13-22)27-15-16-28-24-14-9-20(25(3,4)5)17-23(24)26(6,7)8/h9-14,17,19,27H,15-16,18H2,1-8H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 397.61 . The compound is a solid at room temperature .Scientific Research Applications

Synthesis and Characterization

- The synthesis and characterization of various compounds similar to N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-3-ethoxyaniline have been a focus in scientific research. For instance, Çolak et al. (2021) synthesized 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, characterizing its crystal and molecular structure using X-ray crystallographic analysis. This process involved the use of tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur (Çolak, Karayel, Buldurun, & Turan, 2021).

Electrochemical Studies

- Electrochemical studies are another area where similar compounds have been investigated. Richards and Evans (1977) examined the anodic oxidation of 2,6-di-tert-butyl-4-isopropylphenol in various conditions, exploring the formation of intermediate phenoxy radicals and phenoxonium ions (Richards & Evans, 1977).

Reactions with Other Chemicals

- Understanding the reaction mechanisms of similar compounds with other chemicals is a critical aspect of scientific research. Kawai et al. (1988) found that a phenolic lignin model compound, 4,6-di(tert-butyl)guaiacol, underwent aromatic ring cleavage by the laccase of Coriolus versicolor, forming specific compounds as a result (Kawai, Umezawa, Shimada, & Higuchi, 1988).

Complex Formation and Catalysis

- Research has also been conducted on the formation of complexes and their catalytic properties. Yankey et al. (2014) discussed the synthesis of iron complexes using phenoxyimidazolyl-salicylaldimine ligands and their application in ethylene reactions (Yankey, Obuah, Guzei, Osei-twum, Hearne, & Darkwa, 2014).

Antioxidant Properties

- The antioxidant properties of similar compounds have been a subject of interest. Lalwani et al. (1983) studied the effects of antioxidants like ethoxyquin and tert-butyl-4-hydroxyanisole on hepatic peroxisome proliferation in rats, indicating potential biomedical applications (Lalwani, Reddy, Qureshi, Moehle, Hayashi, & Reddy, 1983).

Safety and Hazards

The compound is labeled as an irritant . It’s important to handle it with care, using appropriate personal protective equipment such as gloves and safety glasses . Ethers like this compound can react with oxygen to form explosive peroxide compounds, so they should not be stored for long periods of time and should not be stored in glass bottles .

properties

IUPAC Name |

N-[2-(2,4-ditert-butylphenoxy)ethyl]-3-ethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H35NO2/c1-8-26-20-11-9-10-19(17-20)25-14-15-27-22-13-12-18(23(2,3)4)16-21(22)24(5,6)7/h9-13,16-17,25H,8,14-15H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQAJVEFJKNRQBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)NCCOC2=C(C=C(C=C2)C(C)(C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H35NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

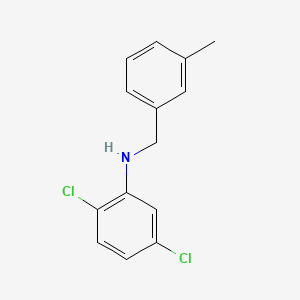

![N-[2-(2,6-Dimethylphenoxy)ethyl]-2,6-dimethylaniline](/img/structure/B1385402.png)

![3-Chloro-N-[2-(4-methoxyphenoxy)ethyl]-4-methylaniline](/img/structure/B1385409.png)

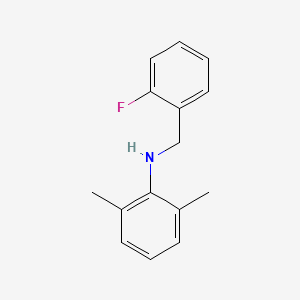

![N-[2-(2,4-Dichlorophenoxy)ethyl]-2-fluoroaniline](/img/structure/B1385412.png)

![N-[2-(4-Chloro-3-methylphenoxy)ethyl]-4-methylaniline](/img/structure/B1385414.png)

![N-[3-(2-Phenoxyethoxy)benzyl]-1-ethanamine](/img/structure/B1385415.png)

![N-[2-(4-Chlorophenoxy)ethyl]-3-methylaniline](/img/structure/B1385418.png)

![N-[2-(3,4-Dimethylphenoxy)ethyl]-2,3-dimethylaniline](/img/structure/B1385419.png)

![N-[2-(4-Chloro-3-methylphenoxy)ethyl]-2,3-dimethylaniline](/img/structure/B1385420.png)

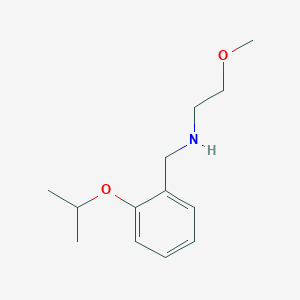

![N-[3-(2-Ethoxyethoxy)benzyl]-2-propanamine](/img/structure/B1385421.png)

![N-[4-(Hexyloxy)benzyl]-2-propanamine](/img/structure/B1385423.png)